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Compound of Interest

Compound Name: (Cys47)-HIV-1 tat Protein (47-57)

Cat. No.: B13420583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell-penetrating peptide
(Cys47)-HIV-1 tat (47-57), a valuable tool for intracellular delivery of various cargo molecules.
This document details its physicochemical properties, outlines experimental protocols for its
application, and illustrates relevant biological pathways and experimental workflows.

Core Properties

The (Cys47)-HIV-1 tat (47-57) peptide is a synthetic derivative of the trans-activating
transcriptional activator (Tat) protein from Human Immunodeficiency Virus 1 (HIV-1). The
addition of a cysteine residue at the N-terminus provides a reactive thiol group for
straightforward conjugation of cargo molecules.

Physicochemical Data

The fundamental properties of (Cys47)-HIV-1 tat (47-57) are summarized in the table below.
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Property Value Reference(s)
Molecular Weight 1499.80 g/mol [1112113114]
Chemical Formula C58H114N32013S [1112113114]

Cys-Gly-Arg-Lys-Lys-Arg-Arg-

Amino Acid Sequence
GIn-Arg-Arg-Arg

Purity Typically >95%
Appearance White to off-white solid/powder
Solubility Soluble in water [4]

Mechanism of Cellular Uptake

The primary function of (Cys47)-HIV-1 tat (47-57) is to traverse cellular membranes, a process
that is still under active investigation. The prevailing understanding is that this highly cationic
peptide initially interacts with negatively charged proteoglycans, such as heparan sulfate, on
the cell surface. Following this initial binding, the peptide and its conjugated cargo can enter
the cell through one of two primary pathways:

o Direct Translocation: The peptide may directly penetrate the plasma membrane, a process
thought to involve the formation of transient pores or membrane destabilization.

» Endocytosis: The peptide-cargo complex can be internalized through various endocytic
pathways, including macropinocytosis. A significant challenge with this route is the
subsequent escape from endosomal vesicles to release the cargo into the cytoplasm.

Experimental Protocols

This section provides detailed methodologies for the conjugation of cargo to (Cys47)-HIV-1 tat
(47-57) and the subsequent analysis of its cellular uptake.

Protocol 1: Conjugation of a Fluorescent Probe via
Thiol-Maleimide Chemistry
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This protocol describes the labeling of (Cys47)-HIV-1 tat (47-57) with a maleimide-activated
fluorescent dye.

Materials:

o (Cys47)-HIV-1 tat (47-57) peptide

o Maleimide-activated fluorescent probe (e.g., Alexa Fluor 488 C5 Maleimide)

o Dimethylformamide (DMF)

e Phosphate-buffered saline (PBS), pH 7.2-7.4

¢ Size-exclusion chromatography column (e.g., Sephadex G-25)

e Lyophilizer

Procedure:

o Peptide Dissolution: Dissolve (Cys47)-HIV-1 tat (47-57) in DMF at a concentration of 10
mg/mL.

» Dye Dissolution: Dissolve the maleimide-activated fluorescent probe in DMF at a
concentration that allows for a 1.5-fold molar excess relative to the peptide.

» Conjugation Reaction: Slowly add the dissolved fluorescent probe to the peptide solution
while gently vortexing. Allow the reaction to proceed for 2 hours at room temperature in the
dark.

« Purification: Purify the fluorescently labeled peptide from unreacted dye using a size-
exclusion chromatography column equilibrated with PBS.

e Analysis: Confirm successful conjugation and assess purity via analytical HPLC and mass
spectrometry.

» Lyophilization: Lyophilize the purified, labeled peptide for storage at -20°C or below.
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Protocol 2: Cellular Uptake Analysis by Fluorescence
Microscopy

This protocol details the visualization of the intracellular localization of the fluorescently labeled
Tat peptide.

Materials:

HelLa cells (or other suitable cell line)

e Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum
(FBS) and 1% penicillin-streptomycin

o Fluorescently labeled (Cys47)-HIV-1 tat (47-57)
» Hoechst 33342 nuclear stain

o Paraformaldehyde (PFA)

o Phosphate-buffered saline (PBS)

e Glass-bottom imaging dishes

e Fluorescence microscope

Procedure:

o Cell Seeding: Seed HelLa cells onto glass-bottom imaging dishes and culture until they reach
50-70% confluency.

o Peptide Treatment: Prepare a solution of the fluorescently labeled Tat peptide in serum-free
DMEM at a final concentration of 5-10 uM. Remove the culture medium from the cells, wash
once with PBS, and add the peptide solution.

¢ Incubation: Incubate the cells with the peptide solution for 1-2 hours at 37°C in a 5% CO2
incubator.
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» Nuclear Staining: During the last 10 minutes of incubation, add Hoechst 33342 to the
medium to a final concentration of 1 pg/mL.

» Washing: Remove the peptide and stain solution and wash the cells three times with PBS to
remove extracellular peptide.

» Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
e Final Washes: Wash the cells twice with PBS.

e Imaging: Add fresh PBS to the dishes and visualize the cells using a fluorescence
microscope. Capture images in the appropriate channels for the fluorescent peptide and the
nuclear stain.

Protocol 3: Quantitative Analysis of Cellular Uptake by
Flow Cytometry

This protocol provides a method for quantifying the percentage of cells that have internalized
the fluorescently labeled peptide and the relative amount of uptake.

Materials:

» HelLa cells (or other suitable cell line)

o DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
¢ Fluorescently labeled (Cys47)-HIV-1 tat (47-57)

e PBS

e Trypsin-EDTA

e Flow cytometry tubes

Flow cytometer

Procedure:
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e Cell Seeding and Treatment: Seed HelLa cells in a 6-well plate and treat with the
fluorescently labeled Tat peptide as described in Protocol 2 (Steps 1-3). Include an untreated
control well.

o Washing: Remove the peptide solution and wash the cells three times with cold PBS.
o Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach.
e Neutralization: Add complete medium (containing FBS) to neutralize the trypsin.

o Cell Collection: Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x
g for 5 minutes.

e Resuspension: Discard the supernatant and resuspend the cell pellet in 500 uL of cold PBS.

o Analysis: Analyze the cells on a flow cytometer, using the untreated cells to set the baseline
fluorescence. Record the percentage of fluorescently positive cells and the mean
fluorescence intensity.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the application of
(Cys47)-HIV-1 tat (47-57).
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Caption: General experimental workflow for cargo delivery using (Cys47)-HIV-1 tat (47-57).
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Caption: Putative cellular uptake pathways for (Cys47)-HIV-1 tat (47-57) conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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